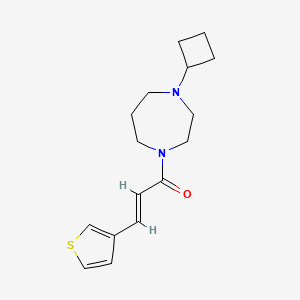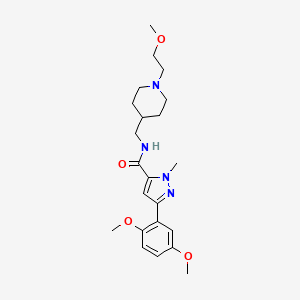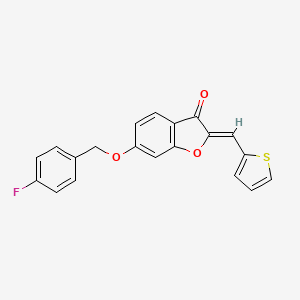![molecular formula C22H15ClN2O2 B2570034 (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 312706-93-7](/img/structure/B2570034.png)
(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of ((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that it may inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that ((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a low toxicity profile and does not have any significant adverse effects on biochemical and physiological processes in the body. However, further studies are required to fully understand its long-term effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is its ability to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. However, its low solubility in water and limited availability make it difficult to use in lab experiments. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
Orientations Futures
For the study of (((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide include investigating its potential as a treatment for various types of cancer, including breast, lung, and prostate cancer. Additionally, further studies are required to fully understand its mechanism of action and potential side effects. Its potential use as a pesticide and in the development of organic electronic devices also requires further investigation.
Méthodes De Synthèse
The synthesis of ((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 2-chlorobenzaldehyde with 2-hydroxyacetophenone to form 2-(2-chlorophenyl)-3-hydroxy-1-phenyl-1H-chromene-4-one. This intermediate compound is then reacted with phenylhydrazine to obtain ((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide.
Applications De Recherche Scientifique
((2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been studied as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, it has been investigated for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-11-5-6-12-19(18)25-22-17(14-15-8-4-7-13-20(15)27-22)21(26)24-16-9-2-1-3-10-16/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTLBAAPRRKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methylphenyl)-5-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2569952.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2569953.png)
![4-benzoyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2569954.png)
![2-Chloro-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B2569957.png)



![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2569963.png)

![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)

